N-[[cyclobutyl(phenyl)methylidene]amino]-2,4-dinitroaniline
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Overview
Description
N-[[cyclobutyl(phenyl)methylidene]amino]-2,4-dinitroaniline is an organic compound characterized by its unique structure, which includes a cyclobutyl group, a phenyl group, and two nitro groups attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[cyclobutyl(phenyl)methylidene]amino]-2,4-dinitroaniline typically involves the condensation of cyclobutyl(phenyl)methylideneamine with 2,4-dinitroaniline. The reaction is usually carried out in the presence of a catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[cyclobutyl(phenyl)methylidene]amino]-2,4-dinitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typically employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
N-[[cyclobutyl(phenyl)methylidene]amino]-2,4-dinitroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[[cyclobutyl(phenyl)methylidene]amino]-2,4-dinitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules such as proteins and DNA. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-[(cyclobutyl-phenyl-methylidene)amino]-2,4-dinitroaniline
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[[cyclobutyl(phenyl)methylidene]amino]-2,4-dinitroaniline is unique due to its specific structural features, including the presence of both cyclobutyl and phenyl groups, as well as two nitro groups attached to the aniline moiety
Properties
CAS No. |
5231-85-6 |
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Molecular Formula |
C17H16N4O4 |
Molecular Weight |
340.33 g/mol |
IUPAC Name |
N-[[cyclobutyl(phenyl)methylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H16N4O4/c22-20(23)14-9-10-15(16(11-14)21(24)25)18-19-17(13-7-4-8-13)12-5-2-1-3-6-12/h1-3,5-6,9-11,13,18H,4,7-8H2 |
InChI Key |
OBSPPIQPIWIHDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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